

## Application Note: Quantification of Triforine in Agricultural Matrices using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Triforine** is a systemic fungicide used to control powdery mildew, rust, and other fungal diseases on a variety of crops.[1] Its presence in food commodities is regulated, necessitating sensitive and reliable analytical methods for its quantification to ensure food safety and compliance with maximum residue limits (MRLs). This application note provides a detailed protocol for the quantification of **Triforine** in various agricultural matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by UPLC-MS/MS analysis, providing high sensitivity and selectivity.

# Experimental Protocols Sample Preparation: QuEChERS Protocol

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food matrices.

#### Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN), HPLC grade



- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) optional, for pigmented extracts
- 50 mL and 15 mL centrifuge tubes

#### Procedure:

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE (dispersive solidphase extraction) tube containing 900 mg MgSO<sub>4</sub>, 300 mg PSA, and 300 mg C18. For highly pigmented extracts, 150 mg of GCB can be included.
- Vortex the dSPE tube for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some instruments and matrices, a dilution with



water may be necessary to ensure compatibility with the mobile phase and reduce matrix effects.[2]

## **LC-MS/MS Analysis**

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

#### LC Parameters:

| Parameter          | Value  |
|--------------------|--|
| Column             | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)    |
| Mobile Phase A     | Water with 0.1% formic acid and 2 mM ammonium formate    |
| Mobile Phase B     | Methanol with 0.1% formic acid and 2 mM ammonium formate |
| Flow Rate          | 0.4 mL/min   |
| Injection Volume   | 5 μL   |
| Column Temperature | 40 °C  |
| Gradient Program   | Time (min)   |
| 0.0                |  |
| 1.0                |  |
| 12.0               | _  |
| 15.0               | _  |
| 15.1               | _  |
| 20.0               |  |

#### MS/MS Parameters:



| Parameter               | Value                                   |
|-------------------------|---|
| Ionization Mode         | Electrospray Ionization (ESI), Positive |
| Capillary Voltage       | 3.5 kV                                  |
| Source Temperature      | 150 °C                                  |
| Desolvation Temperature | 400 °C                                  |
| Cone Gas Flow           | 50 L/hr                                 |
| Desolvation Gas Flow    | 800 L/hr                                |
| Collision Gas           | Argon                                   |

#### MRM Transitions:

| Analyte   | Precursor<br>Ion (m/z) | Product Ion<br>(m/z)  | Dwell Time<br>(s) | Cone<br>Voltage (V) | Collision<br>Energy (eV) |
|-----------|------------------------|-----------------------|-------------------|---------------------|--------------------------|
| Triforine | 434.9                  | 389.9<br>(Quantifier) | 0.1               | 30                  | 12                       |
| Triforine | 434.9                  | 97.9<br>(Qualifier)   | 0.1               | 30                  | 44                       |
| Triforine | 434.9                  | 214.9<br>(Qualifier)  | 0.1               | 30                  | 28                       |

# Data Presentation Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

#### Linearity:



| Analyte   | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|-----------|---------------------------|------------------------------|
| Triforine | 0.5 - 100                 | > 0.995                      |

#### Sensitivity:

| Analyte   | Limit of Detection (LOD) (ng/mL) | Limit of Quantification<br>(LOQ) (ng/mL) |
|-----------|----------------------------------|--|
| Triforine | 0.1                              | 0.5                                      |

#### Accuracy and Precision:

Accuracy was assessed through recovery studies at three different spiking levels in a representative matrix (e.g., apple). Precision is expressed as the relative standard deviation (RSD). Recoveries were found to be in the range of 56.6-99.8%.[3][4]

| Spiked Concentration (mg/kg) | Mean Recovery (%) (n=5) | RSD (%) |
|------------------------------|-------------------------|---------|
| 0.01                         | 92.5                    | 6.8     |
| 0.05                         | 95.2                    | 5.1     |
| 0.10                         | 98.7                    | 4.3     |

# Visualizations Experimental Workflow

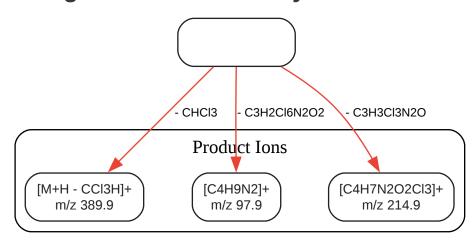


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Caption: Experimental workflow for **Triforine** quantification.

## **Proposed Fragmentation Pathway of Triforine**



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Caption: Proposed fragmentation of **Triforine** in positive ESI mode.

### Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of **Triforine** in agricultural samples. The use of a QuEChERS-based sample preparation protocol allows for effective cleanup and high-throughput analysis. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine monitoring of **Triforine** residues in various food matrices to ensure regulatory compliance and consumer safety.

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### References

1. fao.org [fao.org]



- 2. gcms.cz [gcms.cz]
- 3. Determination of triforine using high-performance liquid chromatography with tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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